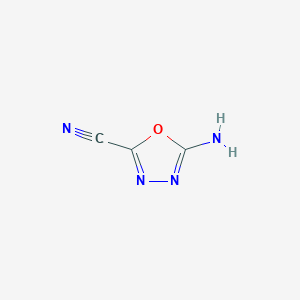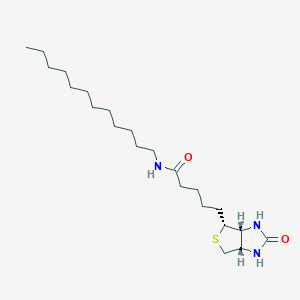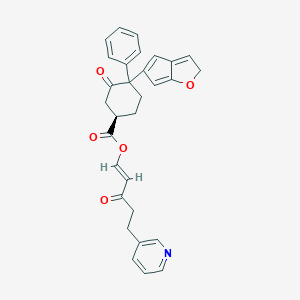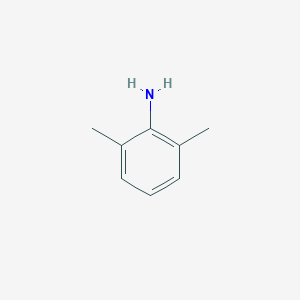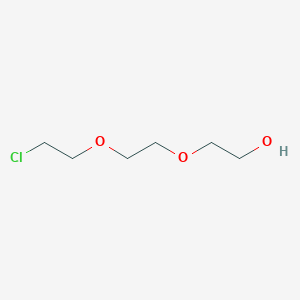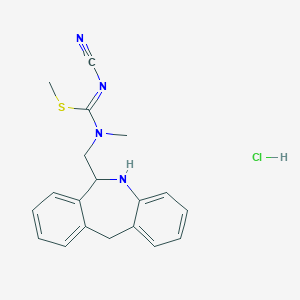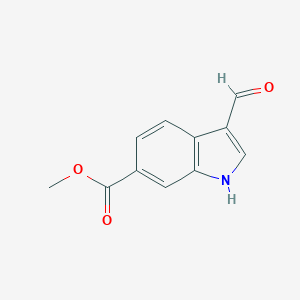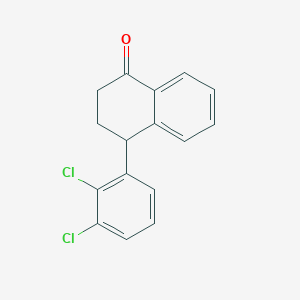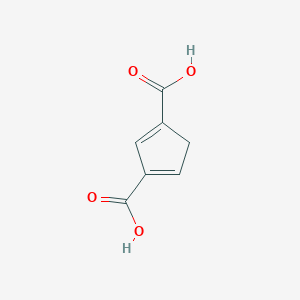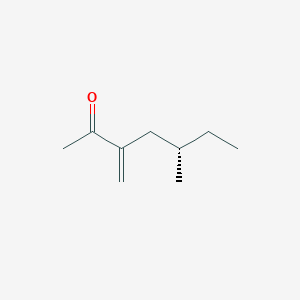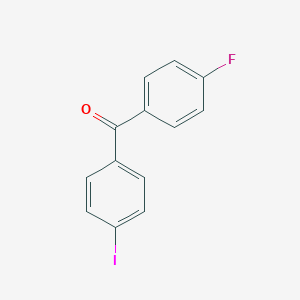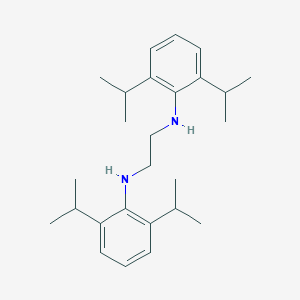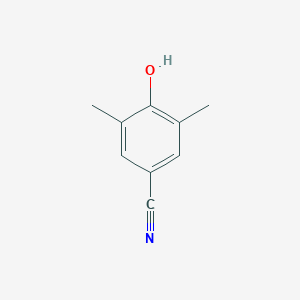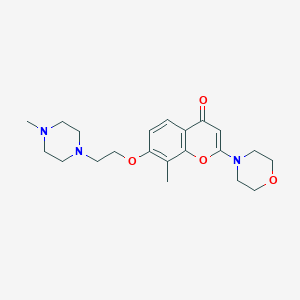
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a crucial enzyme in the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes.
Mécanisme D'action
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one inhibits the activity of PI3K by binding to its ATP-binding pocket, thereby preventing the phosphorylation of phosphatidylinositol and the subsequent activation of downstream signaling molecules, such as Akt. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis and autophagy.
Effets Biochimiques Et Physiologiques
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as to promote autophagy in certain cell types. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been shown to modulate glucose metabolism and insulin signaling in adipocytes and hepatocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is its high selectivity for PI3K, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has some limitations, including its relatively low potency and the need for high concentrations to achieve complete inhibition of PI3K activity. Additionally, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in scientific research. One area of interest is the investigation of the role of PI3K/Akt signaling in the regulation of immune cell function and the development of immunotherapy for cancer. Another area of interest is the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in combination with other inhibitors or chemotherapeutic agents to enhance the efficacy of cancer treatment. Additionally, the development of more potent and selective PI3K inhibitors may provide new opportunities for the treatment of various diseases.
Applications De Recherche Scientifique
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been extensively used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt pathway. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been used to study the molecular mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
141308-25-0 |
|---|---|
Nom du produit |
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one |
Formule moléculaire |
C21H29N3O4 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
8-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C21H29N3O4/c1-16-19(27-14-9-23-7-5-22(2)6-8-23)4-3-17-18(25)15-20(28-21(16)17)24-10-12-26-13-11-24/h3-4,15H,5-14H2,1-2H3 |
Clé InChI |
DXLKLAUQXJQNDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |
SMILES canonique |
CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |
Synonymes |
8-methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one MMPEM-benzopyran-4-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

